molecular formula C12H10BrN3 B1375399 1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile CAS No. 863752-24-3

1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile

Cat. No. B1375399
M. Wt: 276.13 g/mol
InChI Key: UFINPHAPQHXREE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrazoles can be synthesized through various methods. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . Another reaction involves a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, which provides a broad range of pyrazole derivatives .

Scientific Research Applications

Antimicrobial Activities

Research shows that derivatives of 1H-pyrazole-4-carbonitrile, such as 1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile, have been synthesized and evaluated as antimicrobial agents. For instance, Al‐Azmi and Mahmoud (2020) in ACS Omega investigated novel derivatives of 1H-pyrazole-4-carbonitrile and found them to have potential antimicrobial properties (Al‐Azmi & Mahmoud, 2020).

Synthesis of Novel Compounds

Aldol condensation and multicomponent condensation reactions have been utilized to create new derivatives of pyrazole-4-carbonitrile. Ali et al. (2016) explored these reactions to afford new substituted pyrazoles and related compounds, demonstrating the compound's versatility in synthesis (Ali, Ragab, Abdelghafar, & Farag, 2016).

Potential in Biological Activities

The synthesis and biological activity of adenosine analogs involving pyrazole-4-carbonitrile derivatives have been studied. Berry et al. (1994) investigated novel azapentalene adenosine analogs and their potential biological activities, showcasing the compound's applications in biological chemistry (Berry, Wotring, Drach, & Townsend, 1994).

Application in Fluorine-Containing Derivatives

The compound has been used in the synthesis of fluorine-containing derivatives. Rao et al. (2006) researched the 1,3-dipolar cycloaddition reaction to form N-methyl-pyrazole derivatives, indicating its use in creating fluorine-substituted compounds (Rao, Lingaiah, Yadla, Rao, Ravikumar, Swamy, & Narsimulu, 2006).

Synthesis of Imidazo[1,2-b]pyrazole Derivatives

Another application is seen in the synthesis of imidazo[1,2-b]pyrazole derivatives. Rahmati, Eskandari-Vashareh, and Alizadeh-Kouzehrash (2013) developed a new series of these derivatives, illustrating the compound's role in heterocyclic chemistry (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013).

properties

IUPAC Name

1-benzyl-4-bromo-5-methylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3/c1-9-12(13)11(7-14)15-16(9)8-10-5-3-2-4-6-10/h2-6H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFINPHAPQHXREE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00736099
Record name 1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile

CAS RN

863752-24-3
Record name 1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Benzyl-5-methyl-1H-pyrazole-3-carbonitrile (3.38 g, 17.1 mmol) was treated with potassium acetate (2.35 g, 24.0 mmol) and bromine (3.01 g, 18.9 mmol) in glacial acetic acid (48 mL) according to the method described in Part F of Examples 1-4. After the 2 M aqueous sodium carbonate was added in the work-up, a white solid was isolated by filtration and washed with water to yield 4.49 g of 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile.
Name
1-Benzyl-5-methyl-1H-pyrazole-3-carbonitrile
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
3.01 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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